molecular formula C73H89ClN10O26 B1671613 Eremomycin CAS No. 110865-90-2

Eremomycin

Cat. No.: B1671613
CAS No.: 110865-90-2
M. Wt: 1558.0 g/mol
InChI Key: UECIPBUIMXSXEI-BNSVOVDNSA-N
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Description

Eremomycin: is a novel antibacterial antibiotic classified as a polycyclic glycopeptide. It was first isolated at the Institute of New Antibiotics, USSR Academy of Medical Sciences, from the culture fluid of the actinomycete INA-238 . This compound belongs to the same class as vancomycin but exhibits some unique features.

Preparation Methods

Synthesis:: Eremomycin can be synthesized through semisynthetic routes. Derivatives (3–6) are obtained by condensing vancomycin (1) or this compound (2) with pyrrolidine or piperidine. These modifications enhance antibacterial efficacy and reduce pseudoallergic reactions .

Industrial Production:: While specific industrial production methods are not widely documented, the semisynthetic derivatives have been explored for their improved properties.

Chemical Reactions Analysis

Reactions:: Eremomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its structural modifications.

Major Products:: The major products formed from these reactions include this compound derivatives, such as this compound pyrrolidide (5), which exhibits enhanced activity against Gram-positive bacteria, including vancomycin-resistant strains .

Scientific Research Applications

Chemistry:: Researchers have studied eremomycin’s chemical properties, including its stability, solubility, and interactions with other compounds.

Biology and Medicine:: this compound’s antibacterial efficacy has been investigated in various clinical isolates of Staphylococcus and Enterococcus. It shows promise in treating systemic bacterial infections .

Industry::

Mechanism of Action

Eremomycin inhibits cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the cell wall. This mechanism disrupts bacterial cell integrity and leads to cell death.

Comparison with Similar Compounds

Uniqueness:: Eremomycin stands out due to its improved activity against vancomycin-resistant strains and reduced pseudoallergic reactions compared to natural antibiotics like vancomycin and the original this compound .

Similar Compounds:: While this compound is unique, similar compounds include vancomycin, teicoplanin, and other glycopeptide antibiotics.

Properties

CAS No.

110865-90-2

Molecular Formula

C73H89ClN10O26

Molecular Weight

1558.0 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

UECIPBUIMXSXEI-BNSVOVDNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-82846B
A 82846A
A82846A
eremomycin

Origin of Product

United States

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